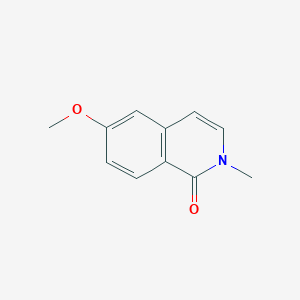
2,4-dioxo-4-(4-phenylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-4-(4-phenylphenyl)butanoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes two oxo groups and a phenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-4-(4-phenylphenyl)butanoic acid typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with appropriate reagents under controlled conditions. One common method includes the hydrolysis of ethyl 2,4-dioxo-4-phenylbutanoate to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-4-(4-phenylphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Dioxo-4-(4-phenylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,4-dioxo-4-(4-phenylphenyl)butanoic acid exerts its effects involves binding to specific molecular targets. For instance, it inhibits the replication of the influenza virus by binding to its surface proteins and preventing the virus from replicating . This inhibition is achieved through the chelation of active site manganese ions, which are essential for the virus’s enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-4-phenylbutanoic acid: This compound shares a similar structure but lacks the additional phenyl group.
Methyl 2,4-dioxo-4-phenylbutanoate: A methyl ester derivative of the compound, used in similar research applications.
Propiedades
Número CAS |
85763-16-2 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
2,4-dioxo-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
OCTADEKBEAHCGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)

